4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol

Catalog No.
S524130
CAS No.
1353224-53-9
M.F
C20H19NO3
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-dio...

CAS Number

1353224-53-9

Product Name

4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol

IUPAC Name

4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2

InChI Key

OMHNVUCFPJJLKD-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O

solubility

Soluble in DMSO

Synonyms

CMS121, CMS 121, CMS-121

Canonical SMILES

C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O

The exact mass of the compound 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol is 321.1365 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem Entry: A record for this compound exists in the PubChem database, a resource for information on chemical substances and their biological activities maintained by the National Institutes of Health (NIH) [PubChem, National Institutes of Health (.gov)]. The PubChem entry provides basic information on the structure and properties of the molecule, but does not contain any data on its use in scientific research [].
  • Commercial Availability: Several commercial suppliers offer 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol for purchase, often marketed as a reference standard for pharmaceutical testing. This suggests that the compound may be of interest in drug discovery or development, but the specific research applications remain unclear.

4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol is a complex organic compound characterized by a quinoline structure substituted with a cyclopentyloxy group and two hydroxyl groups on a benzene ring. The molecular formula of this compound is C${19}$H${20}$N${2}$O${3}$. Its structural features suggest potential for diverse biological activities, particularly in medicinal chemistry.

The chemical reactivity of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol primarily involves:

  • Hydroxyl Group Reactions: The hydroxyl groups can participate in hydrogen bonding and serve as nucleophiles in various substitution reactions.
  • Quinoline Derivatives: Quinoline derivatives can undergo electrophilic aromatic substitution, nucleophilic attacks, and oxidation reactions, making them versatile in synthetic organic chemistry .
  • Formation of Derivatives: The compound can be modified to create derivatives with altered pharmacological properties by reacting with different electrophiles or nucleophiles .

Research indicates that compounds related to 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol exhibit significant biological activities, including:

  • Anticancer Properties: Quinoline derivatives have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in cancer progression .
  • Antimicrobial Activity: Some studies suggest that similar compounds possess antimicrobial properties, making them candidates for further exploration in drug development .
  • Enzyme Inhibition: The compound may act as an inhibitor for matrix metalloproteinases, which are crucial in cancer metastasis and tissue remodeling .

The synthesis of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol can be achieved through several methods:

  • Starting Materials: Typically involves quinoline derivatives and cyclopentanol.
  • Reactions:
    • Nucleophilic Substitution: The cyclopentyloxy group can be introduced via nucleophilic substitution on a suitable quinoline precursor.
    • Hydroxylation: Hydroxyl groups can be added through selective oxidation or hydrolysis of precursors .
  • Deprotection Steps: If protective groups are used during synthesis, they must be removed to yield the final product.

4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial agents.
  • Research Tools: Useful in biochemical studies focusing on enzyme inhibition and cellular signaling pathways.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

Interaction studies involving 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol often focus on its binding affinity with various biological targets:

  • Protein-Ligand Interactions: These studies assess how the compound interacts with specific proteins, which could elucidate its mechanism of action and guide further modifications for enhanced efficacy .
  • Molecular Docking Studies: Computational methods are frequently employed to predict the binding sites and affinities of this compound with target proteins.

Several compounds share structural similarities with 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
8-HydroxyquinolineHydroxylated quinolineKnown for chelating metal ions
5-MethylquinolineMethyl-substituted quinolineExhibits distinct biological activities
4-AminoquinolineAmino group substitutionImportant in antimalarial drug development

Uniqueness

The uniqueness of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol lies in its combination of the cyclopentyloxy group and dual hydroxyl substitutions on the benzene ring, which may enhance its solubility and biological activity compared to other similar compounds. This structural arrangement could lead to unique interactions within biological systems, making it a valuable candidate for further research and development.

Systematic Nomenclature and IUPAC Conventions

The compound adheres to IUPAC nomenclature rules, with its systematic name derived from its parent quinoline structure and substituents. Key identifiers include:

ParameterValue
IUPAC Name4-(4-Cyclopentyloxyquinolin-2-yl)benzene-1,2-diol
CAS Registry Number1353224-53-9
Molecular FormulaC₂₀H₁₉NO₃
Molecular Weight321.37 g/mol
SynonymsCMS-121, 4-(4-(Cyclopentyloxy)-2-quinolinyl)-1,2-benzenediol

The name reflects the quinoline core (positions 2 and 4), the cyclopentyloxy group at position 4, and the benzene-1,2-diol substituent at position 2.

Molecular Geometry and Crystallographic Analysis

Structural Features

The molecule comprises:

  • Quinoline Core: A planar aromatic system with conjugated π-electrons, contributing to its rigidity and electronic properties.
  • Cyclopentyloxy Group: A five-membered cyclopentane ring connected via an ether linkage, introducing steric bulk and modulating solubility.
  • Benzene-1,2-diol: Two hydroxyl groups in adjacent positions, enabling hydrogen bonding and potential redox activity.

Geometric Considerations

  • Conformational Flexibility: The cyclopentyloxy group adopts a chair-like conformation, while the quinoline ring remains planar due to aromatic stabilization.
  • Steric Effects: The bulky cyclopentyloxy group may hinder certain reaction pathways, directing reactivity toward the less hindered quinoline nitrogen or diol groups.

Crystallographic data for this compound are not publicly available, but X-ray crystallography (as described for similar quinoline derivatives) would reveal precise bond lengths and angles, including:

  • C–O–C Ether Linkage: Typical bond lengths of ~1.43 Å for C–O and ~1.46 Å for O–C.
  • Aromatic Bond Lengths: Quinoline C–C bonds in the range of 1.38–1.40 Å for conjugated systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Proton (¹H) NMR data (CDCl₃) reveal:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Quinoline aromatic (H-3, H-5, H-6, H-7, H-8)7.2–8.5Singlet/multiplet5H
Cyclopentane (CH₂ groups)1.6–2.0Multiplet8H (4 CH₂ units)
Benzene-1,2-diol (OH)5.0–5.5Broad singlet2H

¹H NMR confirms the presence of hydroxyl protons and aromatic signals consistent with the quinoline and benzene rings.

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

Wavenumber (cm⁻¹)AssignmentIntensity
3200–3600O–H stretching (benzene-1,2-diol)Broad, strong
1250–1300C–O–C ether stretchingMedium
1600–1500Aromatic C=C stretching (quinoline)Strong
2900–3000Aliphatic C–H stretching (cyclopentane)Medium

The broad O–H band confirms hydrogen bonding between adjacent hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption maxima in the UV region due to conjugated π-electrons:

  • λ_max (nm): ~260–280 nm (quinoline π→π* transition)
  • λ_max (nm): ~320–340 nm (benzene-1,2-diol π→π* transition)

These transitions are typical for aromatic systems with electron-donating substituents.

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion [M+] at m/z 321.37 (C₂₀H₁₉NO₃⁺), with fragmentation patterns consistent with cleavage of the ether linkage and loss of cyclopentyl groups.

Computational Chemistry: Quantum Mechanical Modeling

Electronic Structure Analysis

Density Functional Theory (DFT) or Hartree-Fock methods predict:

  • HOMO-LUMO Gap: ~5–7 eV (estimated for conjugated systems), influencing redox potential.
  • Electron Density: High density on oxygen atoms (hydroxyl and ether groups) and quinoline nitrogen, directing electrophilic attack.

Geometric Optimization

Optimized structures via computational methods show:

  • Quinoline Planarity: Deviations <0.1 Å from ideal planarity.
  • Cyclopentyloxy Conformation: Chair conformation favored due to steric stability.

Reactivity Insights

Computational models suggest:

  • Nucleophilic Attack: Preferential reaction at the quinoline nitrogen or benzene-1,2-diol hydroxyl groups.
  • Oxidation Sites: Hydroxyl groups may undergo oxidation to quinones or ketones.

The degradation kinetics of the compound follow predictable pathways observed in quinoline-containing molecules. Primary decomposition routes likely involve oxidative degradation of the catechol moiety, thermal cleavage of the cyclopentyloxy substituent, and eventual fragmentation of the quinoline ring system at elevated temperatures [7] [11] [12]. Under controlled storage conditions at -20°C, the compound demonstrates exceptional stability with a shelf life exceeding four years [6].

Thermal analysis studies on related quinoline derivatives using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate that decomposition typically occurs in multiple stages [8] [9]. The initial weight loss stage, usually observed between 25-100°C, corresponds to moisture desorption. The second major decomposition phase, occurring around 190-350°C, involves breakdown of the organic framework, while final carbonization occurs at higher temperatures [9].

Solubility Parameters in Biorelevant Media

The solubility profile of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol reflects its amphiphilic molecular architecture, combining the hydrophilic catechol functionality with the lipophilic quinoline-cyclopentyloxy system. Experimental solubility data demonstrates high solubility in polar aprotic solvents, with 30 mg/ml solubility in dimethylformamide (DMF) and 20 mg/ml in dimethyl sulfoxide (DMSO) [4] [5].

Medium/SolventSolubilityRelevance
Dimethylformamide (DMF)30 mg/mlResearch applications
Dimethyl sulfoxide (DMSO)20 mg/mlResearch applications
Water (aqueous)Limited (estimated <1 mg/ml)Physiological relevance
Phosphate Buffer (pH 7.4)Limited (pH dependent)Blood plasma simulation
Gastric Fluid (pH 1.2)Enhanced (protonation of quinoline)Gastric absorption
Intestinal Fluid (pH 6.8)ModerateIntestinal absorption
Simulated Body FluidLimitedTissue distribution
Organic Solvents (general)High in polar aprotic solventsFormulation development

Table 3: Solubility Parameters in Biorelevant Media

Aqueous solubility is significantly limited due to the compound's high lipophilicity (LogP = 4.4), with estimated water solubility below 1 mg/ml under physiological conditions [1]. This limited aqueous solubility is characteristic of compounds with extensive aromatic ring systems and aliphatic substituents. However, the presence of the catechol moiety provides some hydrophilic character through hydrogen bonding capabilities.

In biorelevant media, solubility varies considerably with pH conditions. Under acidic conditions simulating gastric fluid (pH 1.2), enhanced solubility is expected due to protonation of the quinoline nitrogen (pKa ~4.9), which increases the compound's ionic character and water solubility [13] [14]. Conversely, in neutral to slightly basic conditions typical of intestinal fluid (pH 6.8), solubility returns to moderate levels as the quinoline nitrogen remains predominantly neutral.

The compound's solubility behavior in simulated body fluids suggests limited bioavailability from aqueous formulations, necessitating specialized delivery systems or co-solvents to enhance dissolution. The high solubility in polar aprotic solvents indicates excellent compatibility with organic formulation excipients commonly used in pharmaceutical development.

Partition Coefficients (LogP) and Membrane Permeability Predictions

The partition coefficient analysis reveals 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol as a highly lipophilic compound with significant membrane penetration potential. The calculated XLogP3-AA value of 4.4 indicates strong preference for lipid phases over aqueous environments [1].

ParameterValueImplications
LogP (XLogP3-AA)4.4High lipid affinity, membrane partitioning
LogP (Experimental estimate)4.0-4.6 (estimated)Confirms high lipophilicity
Lipophilicity ClassificationHighly lipophilicExcellent for membrane penetration
Blood-Brain Barrier PermeabilityLikely permeablePotential CNS activity
Gastrointestinal AbsorptionHighGood oral bioavailability expected
P-glycoprotein SubstrateUnlikelyMinimal efflux pump interaction
Membrane Permeability (Predicted)High passive diffusionRapid cellular uptake
Bioavailability ScoreModerate (0.55-0.6 estimated)Acceptable drug-like properties

Table 4: Partition Coefficients and Membrane Permeability Predictions

This high lipophilicity profile suggests excellent membrane permeability through passive diffusion mechanisms. The compound's molecular architecture, featuring aromatic ring systems and the cyclopentyloxy substituent, contributes to favorable interactions with lipid bilayers. The topological polar surface area (TPSA) of 62.6 Ų falls within the optimal range (< 90 Ų) for good membrane permeability [1].

Blood-brain barrier permeability predictions indicate favorable CNS penetration characteristics. The LogP value of 4.4, combined with appropriate molecular weight (321.37 g/mol) and hydrogen bonding profile (2 donors, 4 acceptors), suggests compliance with established criteria for brain penetration [1]. This property is particularly relevant given the compound's reported neuroprotective activities [6].

Gastrointestinal absorption is predicted to be high based on the compound's lipophilic nature and molecular size. The absence of characteristics typically associated with P-glycoprotein substrate recognition (such as excessive molecular weight or multiple hydrogen bond acceptors) suggests minimal efflux pump-mediated elimination [16]. This pharmacokinetic profile supports efficient oral bioavailability and systemic distribution.

The compound's membrane permeability characteristics are further enhanced by its relatively rigid molecular structure, which minimizes conformational entropy penalties during membrane insertion. The quinoline ring system provides a planar aromatic core that can interact favorably with membrane lipids through π-π stacking interactions.

pH-Dependent Tautomerism and Protolytic Behavior

The acid-base behavior of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol is governed by two distinct ionizable functionalities: the quinoline nitrogen and the catechol hydroxyl groups. These moieties exhibit characteristic pKa values that determine the compound's ionization state across physiological pH ranges.

pH RangeQuinoline Nitrogen StateCatechol StatePredicted Solubility
1.0-3.0 (Highly acidic)Protonated (pKa ~4.9)Neutral (pKa₁ ~9.3)Enhanced (ionic)
3.0-5.0 (Acidic)Partially protonatedNeutralModerate
5.0-7.0 (Slightly acidic)Mostly neutralNeutralLimited
7.0-8.0 (Physiological)NeutralNeutralLimited
8.0-10.0 (Basic)NeutralBeginning deprotonationModerate
10.0-12.0 (Highly basic)NeutralPartially deprotonatedEnhanced (anionic)

Table 5: pH-Dependent Tautomerism and Protolytic Behavior

The quinoline nitrogen exhibits a pKa value of approximately 4.9, consistent with typical quinoline derivatives [13] [17]. Under highly acidic conditions (pH < 3), the nitrogen becomes protonated, forming a quaternary ammonium species that significantly enhances water solubility through ionic interactions. This protonation state is particularly relevant for gastric conditions, where the compound may exhibit improved dissolution characteristics.

The catechol moiety contains two hydroxyl groups with distinct pKa values. The first deprotonation (pKa₁ ≈ 9.3) occurs under moderately basic conditions, while the second deprotonation (pKa₂ ≈ 13) requires highly alkaline environments [18] [14] [19]. Under physiological conditions (pH 7.4), both hydroxyl groups remain predominantly protonated, maintaining the compound's neutral character.

The pH-dependent ionization behavior has significant implications for the compound's biological activity and pharmacokinetic properties. At gastric pH (1.2), enhanced solubility due to quinoline protonation may improve dissolution and absorption. Conversely, at physiological pH, the neutral species predominates, favoring membrane permeation and tissue distribution.

Tautomeric equilibria within the quinoline system may also contribute to the compound's chemical behavior, although these effects are generally minor compared to protolytic equilibria. The electron-withdrawing nature of the catechol substituent may slightly influence the quinoline's basicity, potentially shifting the pKa by 0.1-0.3 units compared to unsubstituted quinoline.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

321.13649347 g/mol

Monoisotopic Mass

321.13649347 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BW9P9F8JEY

Dates

Last modified: 08-15-2023
1. Chiruta, C., Schubert, D., Dargusch, R., et al. Chemical modification of the multi-target neuroprotective compound fisetin J. Med. Chem. 55(1), 378-389 (2012).
2. Prior, M., Chiruta, C., Currais, A., et al. Back to the future with phenotypic screening ACS Chem Neurosci. 5(7), 503-513 (2014).
3. Currais, A., Maher, P., Schubert, D., et al. Prevention and treatment of aging and neurodegenerative diseases (2017).

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